

dopamine transporter binding affinity comparison CFT WIN 35,428

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Compound Focus: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate

CAS No.: 146725-34-0

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WIN 35,428 Binding Affinity and Comparative Data

Ligand / Compound	Target	Affinity / Potency (Notes)	Primary Research Application
WIN 35,428 (CFT)	Dopamine Transporter (DAT)	High-affinity; ~3-10x more potent than cocaine in animal studies [1]. Tightly correlated with DA innervation density [2].	In vitro/in vivo DAT binding; mapping DA innervation density; PET/SPECT imaging [1] [2].
Cocaine	DAT	~3-10x less potent than CFT [1].	Drug abuse research; baseline comparator.
GBR 12935	DAT	Binding at 37°C showed no correlation with DA varicosity count [2].	DAT research (with noted limitations).
Technepine	DAT	Binding affinity (K _i) of 5.99 nM, outperforming WIN 35,428 [3].	SPECT imaging of DAT.
Dopamine	DAT (Substrate)	Binds to an overlapping, deeply buried site between TMDs 1, 3, 6,	Native substrate transport studies.

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		and 8 [4].	

Detailed Experimental Insights

Standard Experimental Protocols

WIN 35,428 is frequently used in specific, well-established experimental setups:

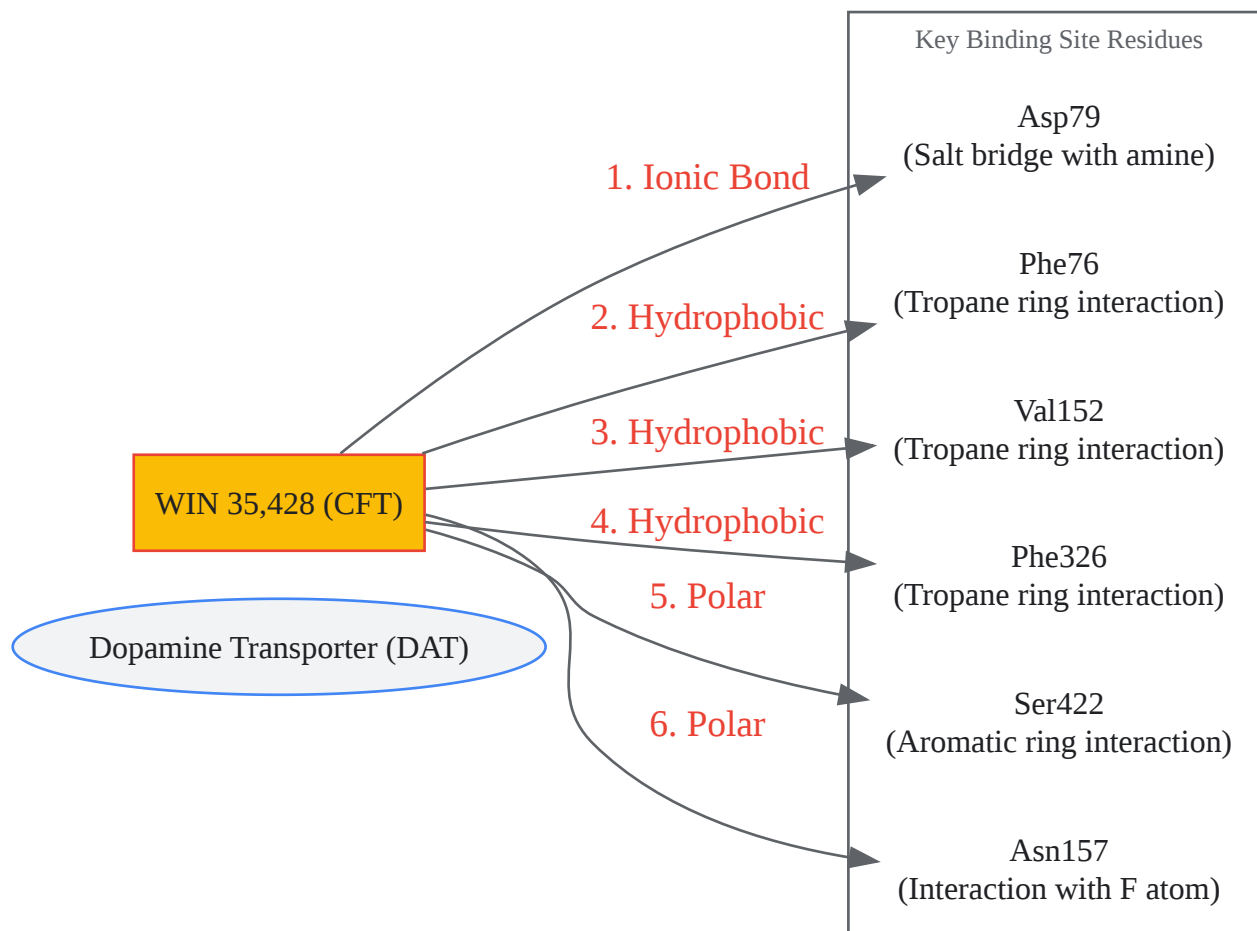
- **In Vitro Binding Assays:** Tritiated [³H]WIN 35,428 is a standard radioligand for competitive binding assays to determine the affinity of novel compounds for the DAT [1]. It is also used in autoradiography on brain tissue slices to visualize and quantify DAT distribution [2].
- **In Vivo Neuroimaging:** Carbon-11 labeled [¹¹C]WIN 35,428 is used in Positron Emission Tomography (PET) scanning. A technetium-99m labeled analog, Technepine, has been developed for Single-Photon Emission Computed Tomography (SPECT) imaging [3]. These applications map DAT distribution in the living brain, useful in studying Parkinson's disease and substance abuse [1] [3].
- **Validation as a Density Marker:** A key study demonstrated that specific [³H]WIN binding at 37°C was "tightly and linearly correlated" with the number of dopamine axon terminals across different brain regions and conditions, validating it as a quantitative marker of DA innervation density [2].

Molecular Binding Mechanism

Advanced molecular modeling and mutagenesis studies reveal how WIN 35,428 binds to the DAT:

- **Shared Binding Pocket:** The binding site for WIN 35,428 is deeply buried in the transporter structure and **overlaps with the binding sites for dopamine and amphetamine** [4].
- **Key Interactions:** The protonated amine of WIN 35,428 forms a salt bridge with **Asp79** on transmembrane domain (TMD) 1. The tropane ring interacts with hydrophobic residues on TMDs 1, 3, and 6 (**Phe76, Val152, Phe326, Val328**). The 4-fluorophenyl ring interacts with **Ser422** and **Ala423**, and the fluoride atom forms a unique interaction with **Asn157** [4].
- **Conformational State:** WIN 35,428 binds to and stabilizes the **outward-open conformational state** of the DAT, which inhibits the transport cycle and prevents dopamine reuptake [5].

The following diagram illustrates the key residues in the DAT that interact with WIN 35,428, based on molecular modeling data.



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Key Takeaways for Researchers

- **Superior to GBR 12935 for Quantification:** For studies requiring a precise quantitative marker of dopamine innervation density, [³H]WIN 35,428 is a more reliable and sensitive tool than [³H]GBR 12935 [2].
- **Overlapping Substrate/Inhibitor Site:** The finding that WIN 35,428 shares a binding pocket with dopamine provides a clear molecular basis for its mechanism as a competitive reuptake inhibitor [4].
- **Versatile Research Tool:** Its availability in tritiated, carbon-11, and technetium-99m forms makes WIN 35,428 and its analogs exceptionally versatile for everything from basic in vitro binding to advanced in vivo neuroimaging [1] [3].

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